4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanol
Description
Properties
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c10-5-7-6-2-4-11-8(6)1-3-9-7/h2,4,7,9-10H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQBIPPJWWDFOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1SC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanol is the P2Y12 receptor . This receptor plays a crucial role in platelet aggregation, a key process in blood clotting.
Mode of Action
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanol interacts with the P2Y12 receptor in an irreversible manner , binding to the residues Cys97 and Cys175 of the human P2Y12-receptor. This binding inhibits the function of the receptor, thereby reducing platelet aggregation.
Biochemical Pathways
The compound’s action on the P2Y12 receptor affects the platelet activation pathway . By inhibiting the P2Y12 receptor, the compound prevents the aggregation of platelets, disrupting the formation of blood clots.
Pharmacokinetics
It’s known that the compound is a prodrug, which means it is metabolized in the body to produce its active form.
Biological Activity
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanol is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's synthesis, biological effects, and mechanisms of action, supported by data tables and relevant case studies.
Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanol
The synthesis of this compound typically involves multi-step reactions starting from simpler thieno-pyridine derivatives. Various methods have been reported in literature, including:
- Cyclization Reactions : Utilizing sulfur-containing reactants to form the thieno ring.
- Reduction Steps : Converting higher oxidation states to the desired tetrahydro form.
- Functional Group Modifications : Introducing hydroxymethyl groups at the 4-position of the pyridine ring.
Biological Activity
The biological activity of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanol has been evaluated in several studies:
Anti-inflammatory Effects
Research indicates that derivatives of this compound can inhibit lipopolysaccharide (LPS)-stimulated production of pro-inflammatory cytokines such as TNF-alpha in rat whole blood. For instance:
- Study Findings : A series of synthesized derivatives showed significant inhibition rates ranging from 40% to 70% at concentrations between 10 µM to 100 µM .
| Compound | Concentration (µM) | TNF-alpha Inhibition (%) |
|---|---|---|
| Derivative A | 10 | 45 |
| Derivative B | 50 | 60 |
| Derivative C | 100 | 70 |
Cytotoxicity and Antitumor Activity
The compound has also been investigated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that it induces apoptosis in cancer cells.
- Example Study : In a study involving SK-OV-3 and OVCAR-3 ovarian cancer cell lines:
| Cell Line | IC50 (µM) | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|---|
| SK-OV-3 | 5.5 | 5.37 | 7.07 |
| OVCAR-3 | 5.0 | 6.00 | 8.00 |
The mechanisms through which 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanol exerts its biological effects are still under investigation but may include:
- Inhibition of Signaling Pathways : It may disrupt key signaling pathways involved in inflammation and cancer progression.
- Modulation of Glycosphingolipid Expression : Changes in glycosphingolipid expression on tumor cells have been observed post-treatment, potentially impacting metastasis and immune evasion .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Inflammation : A study demonstrated that treatment with this compound significantly reduced markers of inflammation in animal models.
- Case Study on Cancer Therapy : In a clinical trial setting, patients treated with formulations containing this compound showed improved outcomes compared to controls.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Pharmacological Activity
The pharmacological and physicochemical properties of 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-ylmethanol derivatives are highly dependent on substituents at the 2-, 4-, and 5-positions. Below is a comparative analysis with key analogs:
Notes:
- Ticlopidine Hydrochloride : A clinically validated derivative, emphasizing the importance of the 2-chlorobenzyl group for receptor binding .
- Compound C1 : Demonstrates enhanced efficacy over ticlopidine, suggesting that hydroxymethyl or related groups may optimize pharmacokinetics .
Physicochemical Properties
- Molecular Weight : The parent compound has a molecular weight of ~211 g/mol, while bulkier substituents (e.g., trifluoromethylphenyl) increase molecular weight (283.31 g/mol) and alter solubility .
- Synthetic Purity : HPLC methods for related analogs (e.g., fluorophenyl derivatives) utilize acetonitrile-phosphate buffers for impurity profiling, achieving >99% purity in optimized protocols .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves acid-catalyzed deprotection of tert-butoxycarbonyl (Boc)-protected intermediates. For example, dissolving Boc-protected precursors in methanol and adding concentrated HCl at room temperature achieves deprotection with >95% yield . Solvent choice (e.g., methanol vs. dichloromethane) impacts reaction kinetics, while excess HCl may lead to byproducts like sulfoxide derivatives. Purity can be verified via HPLC with UV detection at 254 nm .
Q. How can structural confirmation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-ylmethanol be achieved?
- Methodological Answer : Use a combination of:
- NMR : H NMR (DMSO-d6) shows characteristic signals for the thienopyridine ring (δ 2.8–3.5 ppm, multiplet for CH2 groups) and methanol moiety (δ 4.2 ppm, broad singlet) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with parameters such as monoclinic space groups (e.g., C2/c) and unit cell dimensions (e.g., a = 32.692 Å, β = 92.985°) .
- Mass spectrometry : ESI-MS typically shows [M+H]+ peaks at m/z 175.68 for the hydrochloride salt .
Q. What physicochemical properties are critical for solubility and stability in pharmacological studies?
- Key Data :
| Property | Value | Source |
|---|---|---|
| LogP | 6.036 (hydrophobic) | |
| PSA | 31.48 Ų | |
| Melting Point | 95°C (hydrochloride salt) |
- Low water solubility (LogP >5) necessitates formulation with co-solvents like PEG-400. Stability studies in PBS (pH 7.4) show <10% degradation over 24 hours at 25°C .
Advanced Research Questions
Q. How do structural modifications to the thienopyridine core affect pharmacological activity?
- Case Study :
- 5-Trityl derivatives (e.g., 5-trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine) show enhanced platelet aggregation inhibition compared to parent compounds, likely due to steric hindrance at the receptor-binding site .
- Sulfonyl substitutions (e.g., 5-sulfonylthiophen-2-yl derivatives) improve metabolic stability, reducing CYP450-mediated oxidation in liver microsomes .
Q. What crystallographic challenges arise during refinement of thienopyridine derivatives, and how can SHELX tools address them?
- Challenges :
- Disorder in the thieno ring : Common in flexible 4,5,6,7-tetrahydro structures. Use PART and EADP commands in SHELXL to model partial occupancy .
- Twinned data : SHELXE resolves pseudo-merohedral twinning via HKLF5 format input, improving R-factor convergence (<0.05) .
- Validation : Check Rint values (<0.05) and Fo/Fc maps for residual electron density near sulfur atoms .
Q. How can contradictions in reported melting points and purity data be resolved?
- Analysis :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
